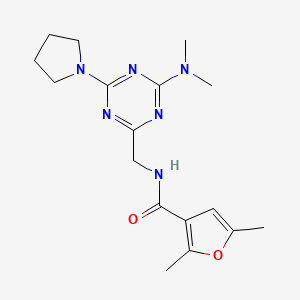

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound with unique chemical properties. This compound belongs to a class of molecules that are characterized by the presence of a triazine ring, a pyrrolidine group, and a furan ring, which together confer interesting reactivity and potential for various applications in science and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, beginning with the preparation of the triazine core. This is often done through the reaction of cyanuric chloride with dimethylamine and pyrrolidine under controlled conditions to introduce the necessary functional groups. Subsequent steps involve the formation of the furan carboxamide moiety through reactions that might include esterification, amidation, and cyclization. Key reagents often used include dimethylformamide, dicyclohexylcarbodiimide, and catalytic amounts of acids or bases to facilitate the transformations.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized for yield and purity by employing continuous flow chemistry techniques, advanced separation methods, and efficient recycling of reagents. Industrial synthesis would also focus on reducing the environmental impact, such as minimizing the use of hazardous solvents and ensuring proper waste management.

Analyse Des Réactions Chimiques

Types of Reactions N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes various types of reactions including:

Oxidation

: In the presence of strong oxidizing agents, it might oxidize to form corresponding N-oxide derivatives.

Reduction

: Reduction reactions could involve the conversion of the triazine ring or the carboxamide functional group to amines.

Substitution

: The compound can participate in nucleophilic substitution reactions, especially due to the electron-withdrawing nature of the triazine ring.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a suitable catalyst for reduction, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions vary but often include specific temperature, pressure, and solvent systems to optimize the reactions.

Major Products Formed from These Reactions

Major products depend on the specific reaction conditions but might include N-oxide derivatives, amine derivatives from reductions, and various substituted derivatives from nucleophilic substitution reactions.

Applications De Recherche Scientifique

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide finds applications across various fields:

Chemistry

: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.

Biology

: Investigated for its potential as a bioactive molecule, particularly in drug development and as a ligand in biochemical assays.

Medicine

: Potential therapeutic applications include use as an antitumor agent, an antibiotic, or in other pharmaceutical formulations.

Industry

: Utilized in the manufacture of specialty chemicals and materials with unique properties.

Mécanisme D'action

The compound's mechanism of action involves interactions at the molecular level, often targeting specific proteins or enzymes due to its unique structural features. For example, the triazine ring can interact with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. These interactions can disrupt biological pathways, leading to the compound’s desired effects.

Comparaison Avec Des Composés Similaires

Compared to other compounds with similar triazine or furan structures, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide stands out due to the combination of functional groups which confer unique reactivity and biological activity. Similar compounds might include:

1,3,5-Triazine derivatives

: Such as cyanuric chloride or melamine, which also contain the triazine ring but differ in functional groups.

Furan derivatives

: Like furfural or furan-2-carboxylic acid, which contain the furan ring but lack the triazine and pyrrolidine components.

Amines and amides

: Compounds like dimethylamine or acetamide, which share some functional groups but differ significantly in overall structure.

Activité Biologique

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in the context of cancer treatment and other therapeutic areas. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is C20H22N6O. The presence of dimethylamino and pyrrolidinyl groups indicates possible interactions with neurotransmitter receptors and other biological pathways.

The compound's mechanism of action is primarily linked to its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy as they can disrupt the proliferation of cancer cells. For instance, small molecule kinase inhibitors have been shown to effectively target dysregulated kinase activity associated with various cancers .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it effectively inhibited the growth of several cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cells. The compound exhibited significant antiproliferative effects at concentrations as low as 1 μM .

| Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 1 | Complete inhibition of colony growth |

| Panc-1 | 2 | Significant reduction in cell viability |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that modifications in the chemical structure could enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups significantly improved anticancer properties compared to their electron-donating counterparts .

Case Studies

- Inhibition of Tumor Growth : A study involving this compound demonstrated its ability to reduce tumor spheroid growth in both MDA-MB-231 and Panc-1 models. The compound not only inhibited colony formation but also affected cell migration capabilities .

- Synergistic Effects with Other Agents : In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutics, suggesting a potential role in multi-drug regimens for improved therapeutic outcomes .

Toxicity and Side Effects

While the biological activity is promising, toxicity assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate that at therapeutic doses, the compound exhibits manageable side effects; however, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-11-9-13(12(2)25-11)15(24)18-10-14-19-16(22(3)4)21-17(20-14)23-7-5-6-8-23/h9H,5-8,10H2,1-4H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTWUGXTWVUYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.